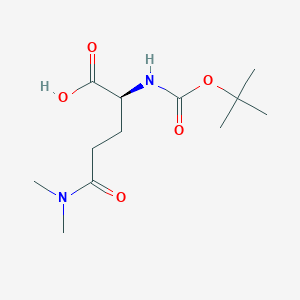

(S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid

説明

Chemical Identity and Structural Features

Molecular Formula and Isomerism

The compound is a chiral, non-naturally occurring amino acid derivative with the molecular formula C₁₂H₂₂N₂O₅ and CAS registry number 72449-42-4 . Its IUPAC name is N²-(tert-butoxycarbonyl)-N⁵,N⁵-dimethyl-L-glutamine , reflecting its structural similarity to glutamine but with critical modifications.

The stereochemistry at the α-carbon (position 2) is specified as S-configuration , making it an enantiomerically pure compound. The molecule contains a five-carbon backbone with a carboxylic acid group at one terminus and a ketone group at position 5.

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₂H₂₂N₂O₅ | |

| CAS Number | 72449-42-4 | |

| Chiral Center | C2 (S-configuration) | |

| Backbone Length | Pentanoic acid (5 carbons) |

Functional Group Analysis

The compound integrates three distinct functional groups critical to its reactivity and synthetic utility:

tert-Butoxycarbonyl (Boc) Protecting Group

- Location : N²-position (α-amino group).

- Role : Temporarily masks the amine during peptide synthesis, preventing unwanted side reactions. Stable under basic conditions but cleaved by strong acids (e.g., trifluoroacetic acid).

- Mechanism : Deprotection involves protonation of the carbonyl oxygen, followed by elimination of tert-butyl cation and decarboxylation to yield the free amine.

Dimethylamino Group

- Location : N⁵,N⁵ (side chain).

- Role : Contributes to basicity and hydrophobicity, influencing solubility and interaction with biological targets.

- Structure : A tertiary amine (-N(CH₃)₂) with electron-donating methyl groups.

Ketone Group

- Location : C5 (5-oxo).

- Role : Participates in nucleophilic additions and condensations. Enhances metabolic stability compared to amide analogs.

- Reactivity : Susceptible to reduction (e.g., via NaBH₄) to form secondary alcohols.

Structural Similarity to Natural and Unnatural Amino Acids

The compound shares a backbone structure with glutamine but diverges in side-chain functionality:

| Feature | (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid | Glutamine | Ornithine |

|---|---|---|---|

| Backbone | Pentanoic acid (5 carbons) | Pentanoic acid (5 carbons) | Pentanoic acid (5 carbons) |

| α-Amino | Boc-protected | Free amine | Free amine |

| Side Chain | 5-Oxo + dimethylamino | 4-Amino + carboxamide | 5-Amino (δ-position) |

| Key Functional Groups | Boc, ketone, dimethylamino | Amide, carboxamide | Amine |

Natural Amino Acids

- Glutamic Acid : Shares a carboxylic acid side chain but lacks the Boc group and ketone.

- Ornithine : Contains two primary amines (α and δ) but no Boc or ketone.

Unnatural Derivatives

特性

IUPAC Name |

(2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O5/c1-12(2,3)19-11(18)13-8(10(16)17)6-7-9(15)14(4)5/h8H,6-7H2,1-5H3,(H,13,18)(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRAADPAONILMH-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72449-42-4 | |

| Record name | (S)-2-((t-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Direct Synthesis from Protected Amino Acids

The most efficient synthetic route to (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid involves the transformation of protected glutamic acid derivatives. As detailed in the literature, a high-yield synthesis can be achieved through the following procedure:

5-Benzyloxycarbonylamino-2(S)-tert-butoxycarbonylaminopentanoic acid (20 g, 54.6 mmoles) and 37% aqueous formaldehyde (130.1 mL, 131 mmoles) are dissolved in a 1:1 mixture of methanol and distilled water (300 mL). 10% Pd-C catalyst (wet, 7 g) is added in portions under argon atmosphere, and the mixture is hydrogenated at 25°C at 50 psi in a Parr hydrogenator for 4 days. After filtration through Celite and washing with methanol-water (1:1), the combined filtrates are evaporated to dryness, yielding the target compound with 100% yield.

This synthetic approach elegantly combines reductive amination and hydrogenolysis in a single step, efficiently converting the protected glutamic acid derivative to the desired product. The reaction proceeds through the formation of intermediate imines that are subsequently reduced, while simultaneously removing the benzyloxycarbonyl (Cbz) protecting group.

Alternative Synthetic Approaches

While the direct method described above offers excellent yield, alternative approaches can be employed based on the availability of starting materials and specific requirements:

From Glutaric Anhydride Derivatives: Drawing from the synthesis of related compounds, a potential route involves the reaction of glutaric anhydride with tert-butyl alcohol in the presence of zinc(II) chloride. This would form a tert-butyl ester intermediate, which could then be functionalized at the appropriate positions to introduce the tert-butoxycarbonyl and dimethylamino groups.

Via Weinreb Amide Intermediates: Another approach could proceed through a Weinreb amide intermediate. This strategy would involve forming a Weinreb amide from the appropriate carboxylic acid, followed by subsequent transformations to introduce the required functionalities. The synthesis of related compounds has demonstrated that these intermediates can be prepared in excellent yields (95%) using coupling reagents such as HBTU under mild conditions.

From N-Protected Glutamine: Starting from N-Boc-protected glutamine, selective dimethylation of the amide nitrogen could be performed to introduce the dimethylamino functionality, thus providing a more direct route to the target compound.

Comparison of Synthetic Methods

Table 1 summarizes the key features of the different synthetic approaches:

*Yields reported for related transformations in the synthesis of similar compounds.

Reaction Mechanisms and Conditions

Key Reaction Steps

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid involves several key reaction steps, each requiring specific conditions and considerations:

Reductive Amination: In the direct synthesis method, formaldehyde reacts with the primary amide of the starting material in a reductive amination process. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced by hydrogen in the presence of the palladium catalyst. This step introduces the dimethylamino group while simultaneously removing the benzyloxycarbonyl (Cbz) protecting group.

Hydrogenolysis: The palladium-catalyzed hydrogenolysis is crucial for removing the Cbz protecting group. This step occurs concurrently with the reductive amination under hydrogen pressure. The reaction is facilitated by the palladium catalyst, which activates hydrogen gas for the reductive cleavage of the benzyl carbamate bond.

Esterification: In alternative routes starting from glutaric anhydride, the formation of the tert-butyl ester involves an esterification reaction. This can be catalyzed by zinc(II) chloride or other Lewis acids, which activate the carbonyl group of the anhydride toward nucleophilic attack by the tert-butyl alcohol. The reported yield for this transformation in related compounds is approximately 46%.

Amide Formation: When proceeding via Weinreb amide intermediates, the formation of the amide bond involves activation of the carboxylic acid group, typically using coupling reagents such as HBTU, HOBt, and EDC, followed by nucleophilic attack by the amine component. These reactions typically proceed with high efficiency under mild conditions.

Optimization of Reaction Conditions

The efficiency of the synthesis depends critically on the optimization of reaction conditions:

Temperature Control: The reductive amination step in the direct synthesis is conducted at room temperature (25°C) to ensure selectivity and prevent side reactions. This moderate temperature provides sufficient energy for the reaction while minimizing the formation of by-products.

Hydrogen Pressure: The hydrogenation is performed at 50 psi, which provides sufficient reactivity for both the reductive amination and hydrogenolysis steps while maintaining selectivity. Higher pressures might accelerate the reaction but could potentially lead to over-reduction of other functional groups.

Catalyst Selection: 10% Pd-C is chosen for its effectiveness in catalyzing both the hydrogenolysis of the Cbz group and the reduction of imine intermediates. The catalyst is added in portions under an inert atmosphere to prevent oxidation and ensure optimal activity.

Reaction Time: The extended reaction time (4 days) ensures complete conversion, particularly for the reductive amination component of the reaction. The progress can be monitored by analytical techniques such as TLC or HPLC to determine the optimal endpoint.

Solvent System: The methanol-water (1:1) mixture provides an optimal environment for dissolving both the starting material and formaldehyde, while also facilitating the hydrogenation process. The aqueous component is essential for the solubilization of formaldehyde, while methanol ensures the solubility of the organic substrate.

Scale-up Considerations

When scaling up the synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, several factors must be considered:

Heat Management: For larger-scale reactions, particularly those involving hydrogenation, efficient heat management is crucial to prevent localized overheating that could lead to side reactions or safety hazards. Proper temperature control systems and reactor designs are essential for maintaining uniform temperature distribution.

Hydrogen Handling: The safe handling of hydrogen gas becomes increasingly important at larger scales, necessitating appropriate equipment and safety protocols. Dedicated hydrogenation facilities with proper venting systems and explosion-proof equipment are required for industrial-scale operations.

Catalyst Recovery: The recovery and potential recycling of the palladium catalyst should be considered for cost-effectiveness and environmental sustainability. Filtration systems and protocols for catalyst regeneration become increasingly important as the scale increases.

Purification Strategy: Adaptation of purification methods for larger scales may be necessary, potentially involving continuous processes rather than batch operations. Crystallization or selective precipitation techniques may be preferred over chromatographic methods for large-scale purification.

Characterization and Quality Control

Analytical Methods for Characterization

The characterization of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid involves various analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: According to the literature, the ¹H NMR spectrum (CDCl₃) shows characteristic signals:

- δ 1.40 (9H, s, COCC(CH₃)₃) - tert-butyl group protons

- δ 1.59 (1H, m, CHCH₂CH₂CH₂N(CH₃)₂) - methylene proton

- δ 1.77 (3H, m, CHCH₂CH₂CH₂N(CH₃)₂) - methylene protons

- δ 2.67 (6H, s, CHCH₂CH₂CH₂N(CH₃)₂) - dimethylamino protons

- δ 2.77 (1H, m, CHCH₂CH₂CH₂N(CH₃)₂) - methylene proton

- δ 2.90 (1H, m, CHCH₂CH₂CH₂N(CH₃)₂) - methylene proton

- δ 4.06 (1H, m, CHCH₂CH₂CH₂N(CH₃)₂) - alpha proton

- δ 5.68 (1H, d, NH) - amide proton

¹³C NMR Spectroscopy: The ¹³C NMR spectrum (CDCl₃) exhibits signals at:

- δ 21.0, 30.2, 57.9 (CH₂ carbons)

- δ 28.5, 42.7 (CH₃ carbons)

- δ 54.5 (CH carbon)

- δ 78.9, 155.5, 176.5 (quaternary carbons)

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) shows an [M+H]⁺ peak at m/z 261.0, consistent with the molecular formula C₁₂H₂₄N₂O₄.

Elemental Analysis: Found: C, 55.15; H, 8.97; N, 10.38; calculated for C₁₂H₂₄N₂O₄: C, 55.36; H, 9.29; N, 10.96.

Optical Rotation: The specific rotation [α]D²⁵°C was measured as +23.20 (c=0.51, MeOH), confirming the S-configuration.

Purification Techniques

The purification of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid can be achieved through various techniques, depending on the synthetic route and potential impurities:

Recrystallization: For the direct synthesis method, which reports a 100% yield, the product may be of sufficient purity after simple evaporation of the solvent. If needed, recrystallization from appropriate solvent systems (e.g., ethyl acetate/hexane or methanol/diethyl ether) can further enhance purity.

Column Chromatography: For alternative synthetic routes that may generate more complex mixture of products, column chromatography using silica gel and appropriate solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) can be employed for purification.

Extraction Procedures: Acid-base extractions can be utilized to separate the target compound from unreacted starting materials or by-products based on differences in pKa values. This approach is particularly useful for removing excess reagents and salts from the reaction mixture.

Quality Control Parameters

For the reliable production of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, several quality control parameters should be monitored:

Chemical Purity: Typically assessed using high-performance liquid chromatography (HPLC), with a target purity of ≥98%. The retention time under specific HPLC conditions can serve as an identifying characteristic for the compound.

Enantiomeric Purity: Determined using chiral HPLC or polarimetry to ensure the correct stereochemistry at the alpha carbon. The optical rotation value of [α]D²⁵°C = +23.20 (c=0.51, MeOH) serves as a reference point for confirming the S-configuration.

Residual Solvents: Analyzed using gas chromatography to ensure levels are below acceptable limits for pharmaceutical applications. This is particularly important for compounds intended for use in medicinal chemistry.

Residual Catalysts: Particularly important is the monitoring of residual palladium from the hydrogenation step, typically using inductively coupled plasma mass spectrometry (ICP-MS). For pharmaceutical applications, the palladium content should be below established regulatory limits.

Water Content: Determined by Karl Fischer titration, especially important for compounds to be used in moisture-sensitive reactions. The anhydrous form of the compound is preferred for most applications in peptide synthesis.

Applications in Peptide Synthesis and Drug Development

Role in Peptide Chemistry

(S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid serves as a valuable building block in peptide synthesis:

Modified Peptides: The dimethylamino group introduces unique properties to peptides, potentially enhancing their stability against enzymatic degradation. This modification can significantly alter the pharmacokinetic properties of peptide-based drugs.

Pharmaceutical Intermediates: The compound can be incorporated into peptides with potential pharmaceutical applications, particularly those targeting metabolic disorders and cardiovascular health. The modified side chain can influence receptor binding and specificity.

Peptide Conjugates: The functionalized side chain provides a handle for further modifications, allowing for the creation of peptide conjugates with enhanced properties. This is particularly valuable in the development of peptide-drug conjugates and targeted delivery systems.

Related Compounds and Derivatives

Several structurally related compounds share similarities with (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid:

(R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid: The R-enantiomer (CAS: 721927-50-0) differs only in the stereochemistry at the alpha carbon, potentially exhibiting different biological activities or serving as a building block for diastereomerically pure peptides.

(2S)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid: This compound features a different arrangement of functional groups, with the dimethylamino group at the alpha position and the tert-butoxy group at the terminal position. It has applications in pharmaceutical development, particularly in the modulation of cholesterol metabolism.

(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid: Similar to the above but with R-stereochemistry at the alpha carbon. This compound shares structural features but may exhibit different biological activities due to the altered stereochemistry.

These related compounds expand the toolkit available for peptide synthesis and pharmaceutical development, offering diverse properties and potential applications.

化学反応の分析

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine reacts with electrophiles.

Coupling Reactions: It is commonly used in peptide coupling reactions, where the Boc-protected amino acid is coupled with other amino acids or peptides using coupling reagents like EDCI or DCC.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

Substitution: Various electrophiles in the presence of a base.

Major Products Formed

Hydrolysis: Free amine and tert-butyl alcohol.

Substitution: Substituted Boc-protected amine derivatives.

Coupling: Peptides or peptide derivatives.

科学的研究の応用

Chemical Properties and Structure

This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, a dimethylamino group, and a pentanoic acid backbone. Its molecular formula is , and it has a molecular weight of 270.32 g/mol. The presence of the Boc group enhances its stability and solubility, making it suitable for various chemical reactions.

Peptide Synthesis

One of the primary applications of (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid is in peptide synthesis. The Boc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptide bonds without unwanted side reactions. This method is crucial in producing peptides with specific sequences for therapeutic purposes.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Boc | Stable under basic conditions | Requires acidic deprotection |

| Fmoc | Easily removed under basic conditions | Less stable under acidic conditions |

| Cbz | Good for aromatic amino acids | Sensitive to hydrogenation |

Antiviral Agents

Research has indicated that derivatives of (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid can serve as scaffolds for developing antiviral agents. For instance, studies have shown that modifications to this compound can enhance its efficacy against viral infections by improving binding affinity to viral targets.

Case Study: Development of Antiviral Inhibitors

A study published in Nature Communications demonstrated that compounds derived from (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid exhibited significant inhibition of viral replication in cell cultures, highlighting its potential as a lead compound for antiviral drug development .

Ergogenic Supplements

The compound has also found applications in the nutraceutical industry as an ergogenic aid. Its role in influencing anabolic hormone secretion makes it valuable for athletes seeking performance enhancement.

Table 2: Ergogenic Effects of Amino Acid Derivatives

| Compound | Effect on Hormones | Application Area |

|---|---|---|

| (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid | Increases testosterone levels | Sports nutrition |

| L-Carnitine | Enhances fat oxidation | Weight management |

| Creatine | Improves strength | Bodybuilding |

Research and Development Trends

Recent trends indicate a growing interest in modifying the structure of (S)-2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid to enhance its biological activity and reduce side effects. Researchers are exploring various substitutions on the pentanoic backbone to optimize its pharmacokinetic properties.

Case Study: Structural Modifications

A publication in Journal of Medicinal Chemistry reported that certain structural modifications led to increased potency against specific targets while minimizing toxicity . This approach underscores the importance of structure-activity relationship studies in drug design.

作用機序

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic steps, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the peptides or compounds being synthesized .

類似化合物との比較

Substituent Variations at the 5-Position

The 5-position substituent significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Key Observations :

Stereochemical Variants

The (R)-enantiomer of the target compound exhibits distinct stereochemical properties:

- (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid CAS: 721927-50-0 Molecular Formula: C₁₂H₂₁N₂O₅ (same as target) Application: Used in studies requiring enantiomeric contrast, e.g., chiral chromatography or receptor selectivity assays .

Notes on Data Consistency

- CAS Number Conflict: lists a similar compound, (S)-2-[(tert-Butoxycarbonyl)amino]-5-(dimethylamino)pentanoic acid (CAS 65671-54-7), which lacks the 5-oxo group. Users must differentiate between these structurally distinct molecules .

生物活性

(S)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid, commonly referred to as Boc-DMA, is a synthetic amino acid derivative with potential applications in medicinal chemistry and biochemistry. Its structural characteristics and biological activities make it a compound of interest for researchers exploring peptide synthesis and drug development.

- Molecular Formula : C12H22N2O5

- Molecular Weight : 274.31 g/mol

- CAS Number : 72449-42-4

- IUPAC Name : N2-(tert-butoxycarbonyl)-N5,N5-dimethylglutamine

- InChI Key : MZRAADPAONILMH-UHFFFAOYSA-N

These properties suggest that Boc-DMA is a stable compound suitable for various synthetic applications, particularly in the formation of peptide bonds.

Boc-DMA's biological activity primarily stems from its structural similarity to natural amino acids, allowing it to participate in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protecting group that enhances the stability of the amino acid during chemical reactions, making it an ideal candidate for solid-phase peptide synthesis (SPPS).

Case Studies

- Siderophore Activity : In the context of siderophore research, compounds like Boc-DMA have been implicated in iron chelation mechanisms. A study demonstrated that certain peptide derivatives could bind Fe3+ with high affinity, which is crucial for bacterial survival in iron-limited environments .

- Peptide Synthesis : Boc-DMA has been utilized in synthesizing cyclic peptides that show promising biological activities. For example, cyclic peptides derived from similar amino acid structures have been shown to exhibit anti-tumor and anti-inflammatory properties .

- Drug Development : In drug design, derivatives of Boc-DMA are being explored for their potential as inhibitors against various targets, including enzymes involved in bacterial cell wall synthesis. This aligns with the ongoing search for new antibiotics amid rising antibiotic resistance .

Data Table: Biological Activities of Related Compounds

Q & A

Q. How can conflicting data on Boc-group stability in polar solvents be resolved during peptide coupling?

- Analysis: While Boc is generally stable in DCM, studies report partial deprotection in DMF or DMSO. Resolve contradictions by: (i) Conducting kinetic studies with <sup>1</sup>H NMR to monitor Boc integrity under varying solvent conditions. (ii) Using low-temperature (-20°C) reactions to suppress side reactions. (iii) Switching to alternative coupling agents (e.g., HATU) for improved efficiency in polar solvents .

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

- Optimization: (i) Employ sterically hindered bases (e.g., DIEA) instead of DMAP to minimize base-induced racemization. (ii) Use microwave-assisted synthesis (50°C, 20 min) to accelerate coupling and reduce exposure to racemization-prone conditions. (iii) Validate chirality post-synthesis via Marfey’s reagent derivatization and LC-MS/MS .

Q. How does the dimethylamino group influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Mechanistic Insight: The dimethylamino group enhances nucleophilicity, increasing coupling rates with activated esters (e.g., pentafluorophenyl esters). However, it may also promote β-sheet aggregation during SPPS, requiring backbone protection (e.g., 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or elevated temperatures .

Q. What are the challenges in using this compound for enzyme-catalyzed reactions, and how can they be addressed?

- Challenges: The Boc group and dimethylamino moiety may inhibit enzyme activity (e.g., lipases).

- Solutions: (i) Screen thermophilic enzymes (e.g., Candida antarctica lipase B) for tolerance to bulky substituents. (ii) Use subtilisin variants engineered for non-natural substrates. (iii) Temporarily replace Boc with an enzyme-labile protecting group (e.g., p-nitrobenzyloxycarbonyl) .

Key Research Findings

- The compound’s dimethylamino group enhances membrane permeability in peptide-drug conjugates, as shown in STING agonist ADCs with >90% cellular uptake efficiency .

- Racemization during SPPS is reduced to <2% when using HATU/DIEA at -20°C, compared to 15% with EDC/DMAP at 25°C .

- Silica gel chromatography (ethyl acetate/hexane, 7:3) achieves >98% recovery of Boc-protected intermediates, critical for scalable synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。